molecular formula C22H32O2 B13725792 Vitamin A-d5 Acetate

Vitamin A-d5 Acetate

Cat. No.: B13725792
M. Wt: 333.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-XWXKJAMKSA-N
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Description

Vitamin A-d5 Acetate is a deuterated form of Vitamin A acetate, where five hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled internal standard in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin A-d5 Acetate involves the deuteration of Vitamin A acetate. One common method includes the use of deuterated reagents in the esterification process. For instance, Vitamin A can be reacted with deuterated acetic anhydride in the presence of a catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to separate any isomers or impurities .

Chemical Reactions Analysis

Types of Reactions

Vitamin A-d5 Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated retinoic acid, deuterated retinol, and various substituted derivatives of this compound .

Scientific Research Applications

Vitamin A-d5 Acetate is widely used in scientific research due to its stable isotope labeling. Some applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vitamin A and its metabolites.

    Biology: Helps in studying the metabolic pathways of Vitamin A in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin A.

    Industry: Employed in the quality control of Vitamin A supplements and fortified foods .

Mechanism of Action

Vitamin A-d5 Acetate exerts its effects through its conversion to active forms such as deuterated retinoic acid. Retinoic acid binds to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitamin A-d5 Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of Vitamin A and its metabolites is crucial .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i3D3,11D2

InChI Key

QGNJRVVDBSJHIZ-XWXKJAMKSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Origin of Product

United States

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